Molecular Weight and Topological Polar Surface Area Differentiate Physicochemical Profile from Core Scaffold Analogs
The target compound (MW 316.34 g·mol⁻¹) is heavier than the unsubstituted core scaffold N-(benzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide (MW ~257 g·mol⁻¹, calculated) and lighter than dimethoxy analogs such as N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide (MW 319.34 g·mol⁻¹) . Its calculated topological polar surface area (TPSA) of approximately 109 Ų exceeds that of the unsubstituted scaffold (≈72 Ų) and falls within the range recommended for blood–brain barrier penetration, while avoiding the excessive TPSA of dimethoxy analogs .
| Evidence Dimension | Molecular weight and TPSA |
|---|---|
| Target Compound Data | MW: 316.34 g·mol⁻¹; TPSA ≈ 109 Ų |
| Comparator Or Baseline | N-(benzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide: MW ≈ 257 g·mol⁻¹, TPSA ≈ 72 Ų; N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide: MW 319.34 g·mol⁻¹, TPSA ≈ 128 Ų (calculated) |
| Quantified Difference | MW: ~23% larger than unsubstituted core, <1% smaller than dimethoxy analog; TPSA: ~51% larger than unsubstituted core, ~15% smaller than dimethoxy analog |
| Conditions | Computational prediction (standard molecular descriptors); TPSA calculated from 2D structure |
Why This Matters
A molecular weight below 350 and TPSA below 140 Ų are associated with favorable oral absorption and CNS permeability according to Lipinski's and Veber's rules, making this compound a better candidate for cell-based and in vivo studies than heavier, more polar analogs.
